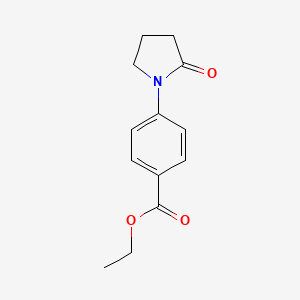

Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate

Vue d'ensemble

Description

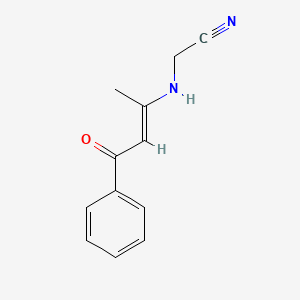

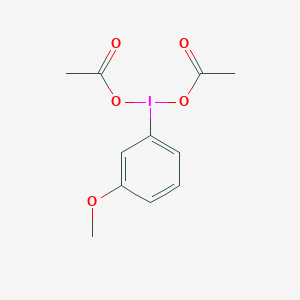

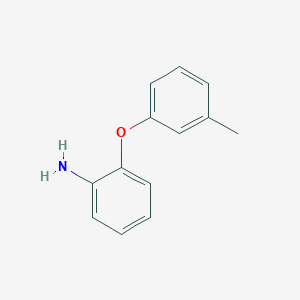

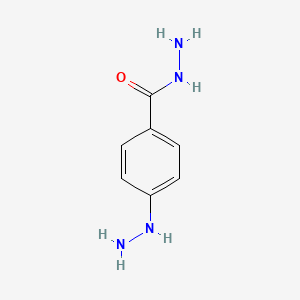

Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate is a chemical compound with the molecular formula C13H15NO3 . It has a molecular weight of 233.27 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate is 1S/C13H15NO3/c1-2-17-13(16)10-5-7-11(8-6-10)14-9-3-4-12(14)15/h5-8H,2-4,9H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate is a solid compound . It has a molecular weight of 233.27 .Applications De Recherche Scientifique

Enantioselective Resolution of Racemic Mixtures

Specific Scientific Field

Biochemistry and Biotechnology

Comprehensive and Detailed Summary of the Application

“Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate” is used in the resolution of racemic mixtures. A racemic mixture is a 50:50 mixture of two enantiomers, which are molecules that are mirror images of each other. The resolution of these mixtures is important in the production of pharmaceuticals, as often only one enantiomer has the desired therapeutic effect .

Detailed Description of the Methods of Application or Experimental Procedures

The enzyme lipase from Tsukamurella tyrosinosolvents E105 was purified and used to catalyze the resolution of racemic ethyl 2-(2-oxopyrrolidin-1-yl)butyrate to (S)-2-(2-oxopyrrolidin-1-yl)butyric acid . The maximum activity of the lipase was obtained at pH 7.5, 35 °C, and the highest relative activity (156.80%) was observed in the presence of 0.5 mM Co2+ .

Thorough Summary of the Results or Outcomes Obtained

The purified lipase was able to achieve a product yield of 36.9% and an enantiomeric excess (ee) of 97.5%. After immobilization, the lipase was able to achieve a higher product yield of 46.3% and an ee of 98.5% with the presence of 20 mM substrate . The immobilized lipase could maintain 63.7% of its initial conversion yield after seven repeated batch reactions .

Synthesis of Pyrazolopyridines as PDE4B Inhibitors

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

“Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate” is used as a reagent in the preparation of pyrazolopyridines, which are known to inhibit Phosphodiesterase 4B (PDE4B). PDE4B is an enzyme that plays a crucial role in inflammatory responses and cognitive function .

Detailed Description of the Methods of Application or Experimental Procedures

The exact experimental procedures for the synthesis of pyrazolopyridines using “Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate” are not specified in the source . However, it is likely that this compound is used as a starting material or intermediate in the synthesis process.

Thorough Summary of the Results or Outcomes Obtained

The outcomes of this application are not specified in the source . However, the synthesis of pyrazolopyridines as PDE4B inhibitors would be a significant contribution to the development of new anti-inflammatory drugs.

Design of New Pyrrolidine Compounds with Different Biological Profiles

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

The pyrrolidine ring in “Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate” serves as a versatile scaffold for the design of new biologically active compounds . The stereogenicity of carbons in the pyrrolidine ring allows for the design of different stereoisomers, leading to different biological profiles of drug candidates .

Detailed Description of the Methods of Application or Experimental Procedures

The exact experimental procedures for the design of new pyrrolidine compounds using “Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate” are not specified in the source . However, it is likely that this compound is used as a starting material or intermediate in the synthesis process.

Thorough Summary of the Results or Outcomes Obtained

The outcomes of this application are not specified in the source . However, the design of new pyrrolidine compounds with different biological profiles would be a significant contribution to the development of new therapeutic agents.

Safety And Hazards

The safety information for Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate indicates that it may be harmful if swallowed, inhaled, or in contact with skin . The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

Propriétés

IUPAC Name |

ethyl 4-(2-oxopyrrolidin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-2-17-13(16)10-5-7-11(8-6-10)14-9-3-4-12(14)15/h5-8H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNIZQXQPLRWCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369495 | |

| Record name | ethyl 4-(2-oxopyrrolidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate | |

CAS RN |

86364-65-0 | |

| Record name | ethyl 4-(2-oxopyrrolidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2'-Chloro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1607774.png)

![2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide](/img/structure/B1607790.png)